N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide
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Overview
Description
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide typically involves the reaction of 2-aminophenol with substituted aryl aldehydes in the presence of a catalyst. One common method uses a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, yielding high amounts of the desired benzoxazole derivative . Other catalysts, such as nanocatalysts and ionic liquid catalysts, have also been employed to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide involves photoinduced electron transfer (PET) reactions. When excited by light, the compound transfers an electron from the benzoxazole moiety to the phenyl ring, forming a radical cation. This radical cation can then react with other molecules, leading to the formation of fluorescent products or other chemical modifications. The compound interacts with biomolecules such as proteins and nucleic acids, affecting their function or stability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure and biological activity, benzothiazole derivatives are also studied for their antimicrobial and anticancer properties.
2-Arylbenzothiazole: Known for their synthetic versatility and biological activities.
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide stands out due to its high fluorescence quantum yield and large Stokes shift, making it particularly useful as a fluorescent probe in biochemical and physiological experiments. Additionally, its minimal cytotoxicity and genotoxicity make it a safer option for various applications.
Properties
Molecular Formula |
C29H24N2O4 |
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Molecular Weight |
464.5g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenoxyacetamide |
InChI |
InChI=1S/C29H24N2O4/c1-19-16-20(2)26-25(17-19)31-28(35-26)21-10-9-11-22(18-21)30-27(32)29(33-23-12-5-3-6-13-23)34-24-14-7-4-8-15-24/h3-18,29H,1-2H3,(H,30,32) |
InChI Key |
XSEFHBZYPKOYBA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(OC4=CC=CC=C4)OC5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C(OC4=CC=CC=C4)OC5=CC=CC=C5)C |
Origin of Product |
United States |
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